molecular formula C8H6ClFO2 B1350554 5-Chloro-2-fluorophenylacetic acid CAS No. 261762-97-4

5-Chloro-2-fluorophenylacetic acid

Cat. No. B1350554
M. Wt: 188.58 g/mol
InChI Key: NOKLOLLCDCEFAK-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenylacetic acid is a chemical compound with the molecular formula C8H6ClFO2 . It has an average mass of 188.583 Da and a monoisotopic mass of 188.004028 Da .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorophenylacetic acid consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

5-Chloro-2-fluorophenylacetic acid has a density of 1.4±0.1 g/cm3, a boiling point of 292.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 56.2±3.0 kJ/mol and a flash point of 130.8±23.2 °C .

Scientific Research Applications

  • Pharmaceutical Applications
    • Summary of Application : Fluorinated phenylalanines have been a hot topic in drug research over the last few decades . They have had considerable industrial and pharmaceutical applications and have also played an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET .
    • Methods of Application : The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This review seeks to summarize the different synthetic approaches in the literature to prepare ᴅ- or ʟ-fluorinated phenylalanines .
    • Results or Outcomes : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This extends to metabolic properties of membrane permeability and reactivity .
  • Double Decarboxylative Coupling Reactions

    • Summary of Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
    • Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
    • Results or Outcomes : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
  • Transition Metal-Free Decarboxylative Olefination

    • Summary of Application : The cost-effective and efficient synthesis of alkenes is highly significant due to their extensive applications in both synthetic and polymer industries .
    • Methods of Application : A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts .
    • Results or Outcomes : This modular approach provides direct access to valuable electron-deficient styrenes in moderate to good yields .
  • Organic Field-Effect Transistors

    • Summary of Application : Interface modification is a promising technique for enhancing electrical parameters of Organic Field Effect Transistor (OFETs). In OFETs, self-assembled monolayer molecules are widely used for treatment dielectric/semiconductor interface layer .
    • Methods of Application : Modification of dielectric/semiconductor layer with SAM molecules ensures a variety of potential applications. Boronic acids with four different alkyl chain lengths were used in this study to treat the Al2O3 dielectric surface in dinaphtho [2,3-b:2′,3′-f]thieno [3,2-b]thiophene (DNTT) based OFETs .
    • Results or Outcomes : Treated with SAMs improve the mobility of Al2O3 surfaces for linear and saturation regime and threshold voltages shifted from positive direction .
  • Indole Derivatives

    • Summary of Application : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Methods of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
    • Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

The safety data sheet for 5-Chloro-2-fluorophenylacetic acid suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKLOLLCDCEFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378670
Record name 5-Chloro-2-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluorophenylacetic acid

CAS RN

261762-97-4
Record name 5-Chloro-2-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorophenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-97-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YH Kiang, K Nagapudi, T Wu, ML Peterson… - Journal of …, 2015 - Elsevier
… In Figure 3, it is seen that in the 5-chloro-2-fluorophenylacetic acid moiety, the chorine and fluorine atoms are disordered to the metapositions on the aromatic ring. Refinement of the …
Number of citations: 2 www.sciencedirect.com
F Muro, S Iimura, Y Yoneda, J Chiba… - Bioorganic & medicinal …, 2008 - Elsevier
Optimization of benzoic acid derivatives by introducing substituents into the diphenyl urea moiety led to the identification of compound 20l as a potent VLA-4 antagonist. Compound 20l …
Number of citations: 10 www.sciencedirect.com

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